(3-Chloro-2-hydroxypropyl)trimethylammonium acetate
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Overview
Description
(3-Chloro-2-hydroxypropyl)trimethylammonium acetate is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its cationic properties, making it useful in the modification of polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium acetate typically involves the reaction of trimethylamine with epichlorohydrin, followed by neutralization with acetic acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
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Reaction with Trimethylamine
Reagents: Trimethylamine, epichlorohydrin
Conditions: The reaction is conducted at a temperature range of 40-45°C.
Procedure: Trimethylamine is added to epichlorohydrin, and the mixture is stirred and heated to the desired temperature. The reaction is monitored until completion.
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Neutralization with Acetic Acid
Reagents: Acetic acid
Conditions: The reaction mixture is cooled, and acetic acid is added to neutralize the product.
Procedure: The reaction mixture is cooled to room temperature, and acetic acid is added slowly with stirring until the pH reaches a neutral level.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-hydroxypropyl)trimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Quaternization Reactions: It can react with other compounds to form quaternary ammonium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in aqueous or alcoholic solutions.
Quaternization: Reagents such as alkyl halides are used, and the reaction is conducted under mild conditions to avoid decomposition.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include hydroxylated or aminated derivatives.
Quaternary Ammonium Salts: These are formed when this compound reacts with alkyl halides.
Scientific Research Applications
(3-Chloro-2-hydroxypropyl)trimethylammonium acetate is used in various scientific research applications, including:
Chemistry: It is used as a cationic reagent for the modification of cellulose and other polymers.
Biology: It is employed in the synthesis of cationic glycogen and other biopolymers.
Industry: It is used in the production of cationic surfactants and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (3-Chloro-2-hydroxypropyl)trimethylammonium acetate involves its ability to interact with negatively charged surfaces and molecules. The cationic nature of the compound allows it to form electrostatic interactions with anionic species, leading to the formation of stable complexes. This property is exploited in various applications, such as the modification of polymers and the stabilization of colloidal systems.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- Glycidyltrimethylammonium chloride
- (2-Aminoethyl)trimethylammonium chloride hydrochloride
Uniqueness
(3-Chloro-2-hydroxypropyl)trimethylammonium acetate is unique due to its specific combination of a chloro group and a hydroxypropyl group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring both cationic and hydroxyl functionalities.
Properties
CAS No. |
83759-53-9 |
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Molecular Formula |
C8H18ClNO3 |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-trimethylazanium;acetate |
InChI |
InChI=1S/C6H15ClNO.C2H4O2/c1-8(2,3)5-6(9)4-7;1-2(3)4/h6,9H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
NVFWOAQKTNPUEN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CC(CCl)O |
Origin of Product |
United States |
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